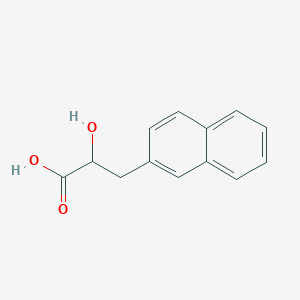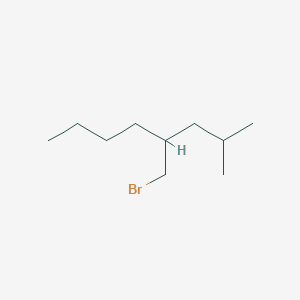
Ethyl 3-butyl-3-ethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butyl-3-ethyloxirane-2-carboxylate typically involves the reaction of ethyl 3-butyl-3-ethyloxirane with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-butyl-3-ethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-butyl-3-ethyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-butyl-3-ethyloxirane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lower molecular weight.
Methyl butanoate: Another ester with a different alkyl group, used in flavor and fragrance industries.
Ethyl 3-oxobutyrate: A related compound with a keto group, used in organic synthesis.
Uniqueness
Ethyl 3-butyl-3-ethyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and stability compared to other esters. This makes it particularly valuable for applications requiring specific chemical properties.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethyl 3-butyl-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-7-8-11(5-2)9(14-11)10(12)13-6-3/h9H,4-8H2,1-3H3 |
Clave InChI |
USLDFLOUSTUMTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(O1)C(=O)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)








![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)

![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
